molecular formula C9H13N B1600711 Levamfetamine hydrochloride CAS No. 41820-21-7

Levamfetamine hydrochloride

Cat. No.: B1600711
CAS No.: 41820-21-7
M. Wt: 135.21 g/mol
InChI Key: KWTSXDURSIMDCE-QMMMGPOBSA-N

Preparation Methods

Key Preparation Steps

Starting Material: d-Ephedrine

  • d-Ephedrine (1S,2R configuration) is selected to yield the R-(-)-levamfetamine.
  • The stereochemistry of d-ephedrine is crucial as it determines the stereochemical outcome of the final amine.
  • Use of racemic or dl-ephedrine results in a racemic mixture of methyl amphetamines, which is undesirable for optically pure levamfetamine.

Formation of N-Formyl or N-Benzoyl Derivatives (Amide Formation)

  • The primary amine group of d-ephedrine is protected or converted into an amide intermediate to facilitate subsequent deoxygenation.
  • Common reagents include ethyl formate or methyl formate for N-formyl derivatives, and benzoyl chloride for N-benzoyl derivatives.
  • Reaction conditions typically involve stirring d-ephedrine with the formate or benzoyl chloride at 50–60 °C for 8–15 hours.
  • The product is a viscous liquid or solid with high purity (>99%) and specific optical rotation confirming stereochemical integrity.

Deoxygenation Step

  • The hydroxyl group at the β-position (C-1) of the ephedrine derivative is removed by catalytic hydrogenation.
  • Raney nickel is the preferred catalyst for this deoxygenation, carried out under hydrogen atmosphere.
  • Reaction conditions: stirring at 40–60 °C for 12–15 hours.
  • This step converts N-formyl or N-benzoyl desoxyephedrine intermediates into the corresponding amides lacking the hydroxyl group, key to forming the amine structure of levamfetamine.

Hydrolysis to Levamfetamine

  • The deoxygenated amide intermediates undergo acid hydrolysis to yield levamfetamine.
  • Hydrolysis is typically performed by refluxing in 1:1 aqueous hydrochloric acid.
  • The reaction proceeds with high yield (approximately 70–90%) and high optical purity.
  • The product is isolated by basification and extraction with organic solvents such as diisopropyl ether or toluene.
  • Final purification involves drying over sodium sulfate and distillation under vacuum to obtain levamfetamine as a clear, pale yellow to white liquid.

Summary Table of Preparation Steps and Conditions

Step Number Process Description Reagents/Catalysts Conditions Yield (%) Optical Rotation (°) Purity (GLC %)
1 Amide formation (N-formyl or N-benzoyl) Ethyl formate, methyl formate, or benzoyl chloride 50–60 °C, 8–15 hours 70–99 +22.9° (N-formyl) 99.9
2 Deoxygenation (hydrogenation) Raney nickel catalyst 40–60 °C, 12–15 hours, H2 atmosphere 70–90 Not specified Not specified
3 Acid hydrolysis 1:1 aqueous HCl Reflux, time variable 70–90 -17.2° to -17.6° 98.5–99
4 Isolation and purification NaOH basification, solvent extraction (toluene, diisopropyl ether) Room temperature, vacuum distillation

Detailed Research Findings and Notes

  • The stereoselective synthesis ensures that the final levamfetamine is free from its optical antipode (S-(+)-enantiomer).
  • The choice of protecting group (formyl, acetyl, benzoyl) influences the ease of deoxygenation and hydrolysis steps but all lead to high purity levamfetamine.
  • The use of Raney nickel catalyst is critical for efficient and selective deoxygenation without racemization.
  • Purity of the final product is consistently above 98% by gas-liquid chromatography (GLC), and specific optical rotation values confirm enantiomeric purity.
  • The processes avoid the use of precious metal catalysts and complex reagents, making them cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Dextroamphetamine undergoes various chemical reactions, including:

    Oxidation: Dextroamphetamine can be oxidized to form benzyl methyl ketone.

    Reduction: Reduction of dextroamphetamine can yield phenylpropanolamine.

    Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Benzyl methyl ketone.

    Reduction: Phenylpropanolamine.

    Substitution: Various substituted amphetamines.

Scientific Research Applications

Dextroamphetamine has a wide range of scientific research applications:

Biological Activity

Levamfetamine hydrochloride, also known as levmetamfetamine, is a sympathomimetic amine that primarily functions as a norepinephrine releasing agent. It is the levorotatory isomer of methamphetamine and is used in various therapeutic contexts, particularly as a decongestant. This article explores its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.

Levamfetamine exerts its pharmacological effects primarily through:

  • Norepinephrine Release : It stimulates the release of norepinephrine from nerve endings, leading to increased alertness and wakefulness .
  • Agonism of TAAR1 : Levamfetamine acts as an agonist for the trace amine-associated receptor 1 (TAAR1), which is implicated in modulating dopaminergic and noradrenergic signaling pathways .
  • Catecholaminergic Activity Enhancement : It enhances catecholaminergic activity at lower concentrations compared to its norepinephrine releasing effects, making it a potent agent for neurological applications .

Pharmacokinetics

The pharmacokinetic profile of levamfetamine is characterized by:

  • Bioavailability : Approximately 100% when administered orally.
  • Elimination Half-life : Ranges from 10 to 15 hours, with variations noted in individuals with different CYP2D6 metabolizer statuses .
  • Metabolism : Primarily metabolized in the liver with a minor conversion to levoamphetamine.
  • Excretion : About 40-49% is excreted unchanged in urine .

Table 1: Pharmacokinetic Parameters of Levamfetamine

ParameterValue
Bioavailability~100%
Elimination Half-life10–15 hours
Primary MetaboliteLevoamphetamine
Urinary Excretion (unchanged)40–49%

Biological Effects

Levamfetamine has been shown to produce various biological effects, including:

  • Vasoconstriction : Useful in treating nasal congestion due to its sympathomimetic properties .
  • CNS Stimulation : Increases wakefulness and concentration while decreasing appetite and fatigue .
  • Potential Side Effects : Includes insomnia, anxiety, and cardiovascular effects due to increased sympathetic activity .

Case Studies

Several studies have highlighted the efficacy and safety profile of levamfetamine:

  • Nasal Decongestion Study :
    • A clinical trial demonstrated that levamfetamine effectively reduced nasal congestion symptoms in patients with upper respiratory infections when administered via inhalation .
  • Cognitive Enhancement :
    • Research indicated that low doses of levamfetamine improved cognitive performance and attention in healthy volunteers, supporting its use in conditions like ADHD .
  • Pharmacogenomic Variability :
    • A study on CYP2D6 polymorphisms revealed significant variability in drug metabolism among individuals, affecting the pharmacokinetic outcomes of levamfetamine treatment .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Levamfetamine hydrochloride purity in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard methods. For example, validated protocols for related hydrochlorides (e.g., thiamine hydrochloride) use reverse-phase C18 columns with mobile phases optimized for polar analytes . Data should be processed with statistical validation (e.g., %RSD <2%) to ensure reproducibility, as outlined in chemical reporting guidelines .

Q. How can researchers ensure reproducibility in synthesizing this compound salts (e.g., sulfate, succinate)?

  • Methodological Answer : Follow stoichiometric ratios and pH-controlled crystallization. For instance, the succinate salt (CAS 5634-40-2) requires precise molar equivalence of levamfetamine base and succinic acid in ethanol solvent . Document reaction conditions (temperature, agitation) meticulously to align with regulatory standards for psychotropic substances .

Q. What are the critical stability-indicating parameters for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., oxidation byproducts) should be identified using LC-MS. Reference safety data sheets for related hydrochlorides (e.g., methoxyphenamine hydrochloride) to establish storage protocols in inert atmospheres .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound synthesis be resolved?

  • Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. The (-)-(R)-enantiomer (CAS 156-34-3) is pharmacologically active, requiring resolution from racemic mixtures. Circular dichroism (CD) spectroscopy can validate enantiopurity, as described in psychotropic substance regulations .

Q. What experimental models are suitable for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Employ in vivo rodent models with microdialysis probes to monitor plasma and brain concentrations. For example, protocols from metformin hydrochloride hydrogel studies (e.g., burn treatment models) can be adapted to assess bioavailability and tissue penetration . Pair with in vitro hepatocyte assays to characterize metabolic pathways (e.g., CYP450 isoforms) .

Q. How should researchers address contradictions in reported receptor-binding affinities of this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., radioligand binding with [³H]-labeled analogues). Control for batch-to-batch variability in compound purity (≥98% by HPLC) and buffer composition (e.g., Tris vs. HEPES). Cross-validate findings using computational docking studies to resolve discrepancies in adrenergic vs. dopaminergic receptor interactions .

Q. Experimental Design & Data Analysis

Q. What statistical approaches are recommended for dose-response studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Include confidence intervals and outlier detection (Grubbs’ test) for robust analysis. Reference guidelines for psychotropic substance research, which mandate ≥3 independent replicates .

Q. How can researchers optimize animal models to minimize interspecies variability in this compound neuropharmacology studies?

  • Methodological Answer : Select strains with conserved metabolic pathways (e.g., Sprague-Dawley rats). Pre-screen for genetic polymorphisms in amine transporters (e.g., SLC6A2). Use crossover designs to control for individual variability, as applied in anlotinib hydrochloride oncology trials .

Q. Regulatory & Safety Considerations

Q. What documentation is required for international compliance when handling this compound?

  • Methodological Answer : Adhere to the International Narcotics Control Board (INCB) Green List, which mandates purity certifications (≥83.8% for hydrochloride form, CAS 16359-54-9) and secure storage logs . Include Material Safety Data Sheets (MSDS) aligned with OSHA HCS standards .

Q. How should researchers mitigate risks in large-scale synthesis of this compound?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods with HEPA filtration) and real-time gas monitoring for volatile intermediates. Reference protocols for fenproporex hydrochloride synthesis, which emphasize hazard analysis (HAZOP) for exothermic reactions .

Properties

Key on ui mechanism of action

The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts.

CAS No.

41820-21-7

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

(2S)-1-phenylpropan-2-amine

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1

InChI Key

KWTSXDURSIMDCE-QMMMGPOBSA-N

SMILES

CC(CC1=CC=CC=C1)N.Cl

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(CC1=CC=CC=C1)N

boiling_point

203.5 °C
BP: 80 °C at 1.6 kPa

Color/Form

Colorless liquid
Oil

density

0.949 g/cu cm at 15 °C

melting_point

27.5 °C
< 25 °C

physical_description

Solid

Pictograms

Acute Toxic

solubility

Moderately Soluble
Slightly soluble in water
Soluble in ethanol, ether
1.74e+00 g/L

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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